molecular formula C10H10Cl2N4 B8039363 5,6-dichloro-N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine

5,6-dichloro-N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine

Cat. No.: B8039363
M. Wt: 257.12 g/mol
InChI Key: JGRSSCCQBJXPNR-UHFFFAOYSA-N
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Description

5,6-dichloro-N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine is a synthetic organic compound belonging to the benzimidazole class. This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the benzimidazole ring, and an isopropylideneamino group attached to the nitrogen atom at the 1st position. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5,6-dichloro-1H-benzimidazole.

    Formation of Isopropylideneamino Group: The key step involves the reaction of 5,6-dichloro-1H-benzimidazole with isopropylideneamine under acidic or basic conditions to form the desired product. The reaction is usually carried out in a suitable solvent such as ethanol or methanol at elevated temperatures (50-80°C) for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 5th and 6th positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Condensation Reactions: The isopropylideneamino group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzimidazole derivatives can be obtained.

    Oxidation Products: N-oxides of the benzimidazole ring.

    Reduction Products: Amines or reduced benzimidazole derivatives.

Scientific Research Applications

5,6-dichloro-N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: Used as a probe to study enzyme inhibition and receptor binding.

    Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.

    Chemical Biology: Utilized in the development of chemical probes for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine involves:

    Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids.

    Pathways Involved: It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5,6-dichloro-1H-benzimidazole: Lacks the isopropylideneamino group but shares the core benzimidazole structure with chlorine substitutions.

    N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine: Similar structure but without chlorine substitutions.

Uniqueness

    Chlorine Substitutions: The presence of chlorine atoms at the 5th and 6th positions enhances the compound’s reactivity and biological activity.

    Isopropylideneamino Group:

Properties

IUPAC Name

5,6-dichloro-N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N4/c1-5(2)15-16-10-13-8-3-6(11)7(12)4-9(8)14-10/h3-4H,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRSSCCQBJXPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2=CC(=C(C=C2N1)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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